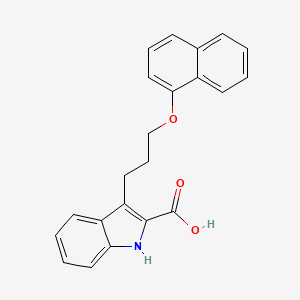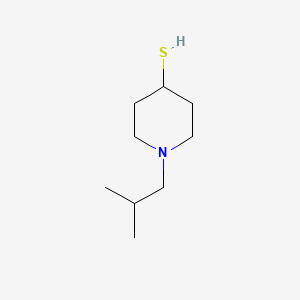![molecular formula C13H17ClN2O4 B15252175 (1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, including the protection of amino groups, cyclopropanation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.
Substitution: This type of reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.
科学的研究の応用
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can be exploited for therapeutic purposes.
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid: This compound shares a similar cyclopropane core but lacks the benzyloxycarbonyl group, resulting in different chemical properties and applications.
(1S,2S)-2-(((Benzyloxy)carbonyl)amino)cyclobutane-1-carboxylic Acid: This compound has a similar benzyloxycarbonyl group but differs in the cyclobutane ring structure, which affects its reactivity and biological activity.
Uniqueness
The uniqueness of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H17ClN2O4 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
(1S,2S)-1-amino-2-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(11(16)17)6-10(13)7-15-12(18)19-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,18)(H,16,17);1H/t10-,13-;/m0./s1 |
InChIキー |
HMSPBCIVVJYPFU-VVBGOIRUSA-N |
異性体SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
C1C(C1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


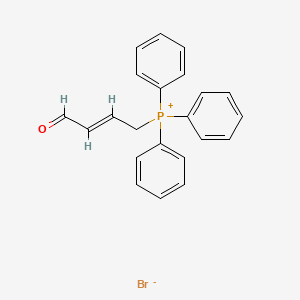
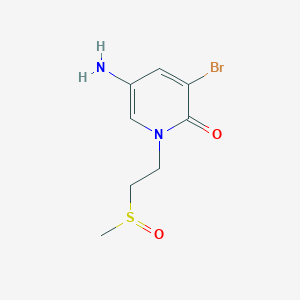
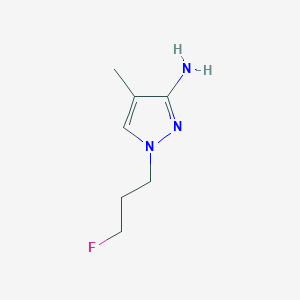


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
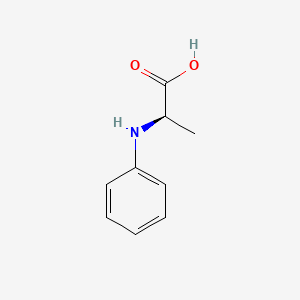
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
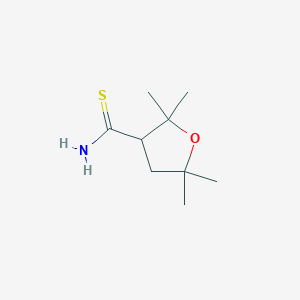

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)

